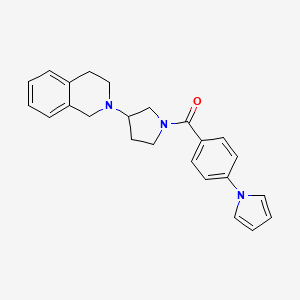

(4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O/c28-24(20-7-9-22(10-8-20)25-13-3-4-14-25)27-16-12-23(18-27)26-15-11-19-5-1-2-6-21(19)17-26/h1-10,13-14,23H,11-12,15-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHNMPJCQOWJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Structural Overview

The compound's structure comprises a pyrrole ring linked to a tetrahydroisoquinoline core via a benzoyl group. This unique arrangement may influence its binding affinity and selectivity towards various biological targets. The molecular formula is , with a molecular weight of 328.4 g/mol.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to the isoquinoline class. For instance, derivatives similar to This compound have been shown to inhibit cell viability in various cancer cell lines, including colorectal and triple-negative breast cancer cells. In one study, an isoquinoline derivative exhibited significant inhibition against the NCI/ADR-RES DOX-resistant cell line, restoring sensitivity to chemotherapy agents .

The mechanism of action for isoquinoline derivatives typically involves interaction with specific enzymes or receptors. For example, certain compounds have been identified as potent inhibitors of human carbonic anhydrase (hCA), which plays a crucial role in tumor growth and metastasis. One derivative demonstrated an inhibition constant () of 6.8 nM against hCA XII and suppressed the Wnt/β-catenin signaling pathway, leading to apoptosis in cancer cells .

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

- Study on Pyrrole Derivatives : A series of pyrrole and indole derivatives were synthesized and evaluated for their ability to inhibit hCA. One compound showed strong inhibition with a value of 10.2 nM, indicating its potential as an anticancer agent .

- Anti-inflammatory Activity : Compounds derived from amidrazones exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The most potent derivative achieved up to 85% inhibition at higher concentrations .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target/Mechanism | Inhibition Constant () |

|---|---|---|---|

| Compound 15 | Anticancer | hCA XII; Wnt/β-catenin signaling | 6.8 nM |

| Compound X | Anti-inflammatory | IL-6, TNF-α inhibition | Not specified |

| Compound Y | Anticancer | Colorectal cancer cell viability | Not specified |

Q & A

Q. How can researchers optimize the synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone?

Methodological Answer:

- Step 1: Reagent Selection

Use acid chlorides for acylation steps (e.g., coupling the pyrrolidine and dihydroisoquinoline moieties) and strong bases (e.g., NaH) for deprotonation . - Step 2: Reaction Conditions

Maintain precise temperature control (e.g., 0–5°C for sensitive intermediates) and select polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reaction efficiency . - Step 3: Purification

Employ column chromatography (silica gel, gradient elution) or recrystallization (methanol/water) to isolate high-purity product .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use H and C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidinyl proton splitting patterns) . - Infrared Spectroscopy (IR):

Identify carbonyl (C=O, ~1650–1750 cm) and aromatic C-H stretching (~3000–3100 cm) . - High-Resolution Mass Spectrometry (HRMS):

Validate molecular formula and fragmentation patterns .

Q. How should initial biological activity assays be designed for this compound?

Methodological Answer:

- Target Selection:

Prioritize enzymes or receptors associated with pyrrolidine/dihydroisoquinoline scaffolds (e.g., kinases, GPCRs) . - In Vitro Assays:

Use fluorescence-based enzymatic inhibition assays (e.g., IC determination) or cell viability assays (MTT) with appropriate controls .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE):

Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure . - Ventilation:

Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) . - Waste Disposal:

Segregate hazardous waste (e.g., halogenated solvents) according to institutional guidelines .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

- Kinetic Studies:

Monitor reaction progress via TLC or HPLC to identify rate-determining steps (e.g., acylation vs. cyclization) . - Isotopic Labeling:

Use O-labeled reagents to trace carbonyl oxygen origins in methanone formation . - Computational Modeling:

Apply density functional theory (DFT) to simulate transition states and activation energies .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis:

Compare analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify critical substituents . - Off-Target Profiling:

Use proteome-wide affinity chromatography or CRISPR screens to detect unintended interactions . - Data Normalization:

Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

Q. What experimental designs are suitable for in vivo pharmacological studies?

Methodological Answer:

- Animal Models:

Select disease-relevant models (e.g., xenograft tumors for anticancer activity) with ethical approval . - Dosing Regimens:

Optimize via pharmacokinetic studies (e.g., plasma half-life, bioavailability) using LC-MS/MS . - Endpoint Analysis:

Include histopathology and biomarker quantification (e.g., ELISA for inflammatory cytokines) .

Q. How can scale-up challenges be addressed while maintaining yield and purity?

Methodological Answer:

- Continuous Flow Reactors:

Implement automated systems for temperature-sensitive steps (e.g., acylation) to ensure reproducibility . - Crystallization Optimization:

Use anti-solvent addition (e.g., water into methanol) to control crystal size and purity . - Process Analytical Technology (PAT):

Employ inline FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.